molecular formula C6H11N5O B13090209 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide

2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B13090209
M. Wt: 169.19 g/mol
InChI Key: JTHUFATYVLTTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is a triazole-derived compound characterized by a butanamide backbone and a 3-amino-substituted 1,2,4-triazole ring. The triazole moiety is a common pharmacophore in medicinal chemistry, known for its versatility in binding to biological targets, including enzymes and receptors. This compound is of interest in drug discovery, particularly in oncology and antimicrobial research, though its specific biological activities remain under investigation .

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C6H11N5O/c1-2-4(5(7)12)11-3-9-6(8)10-11/h3-4H,2H2,1H3,(H2,7,12)(H2,8,10)

InChI Key

JTHUFATYVLTTNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)N1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide typically involves the reaction of aminoguanidine with a suitable butanamide derivative under controlled conditions. One common method involves the cyclization of aminoguanidine with a butanamide precursor in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Agricultural Science

Plant Growth Regulators
Triazole compounds are known for their role as plant growth regulators. They can influence plant growth by modulating hormone levels and enhancing resistance to environmental stresses. While specific studies on 2-(3-amino-1H-1,2,4-triazol-1-yl)butanamide in agriculture are scarce, its structural characteristics align with those of known growth regulators . This suggests a potential application in enhancing crop yields and stress resistance.

Materials Science

Polymer Chemistry
The unique chemical properties of 2-(3-amino-1H-1,2,4-triazol-1-yl)butanamide make it a candidate for use in polymer synthesis. Its ability to form hydrogen bonds can be exploited in creating novel polymeric materials with enhanced mechanical and thermal properties. Research into similar triazole-based compounds has shown promising results in developing materials with improved stability and functionality .

Case Studies

Study Focus Findings
Study on QSI ActivityEvaluated various triazole derivativesFound significant inhibition of Pseudomonas aeruginosa quorum sensing
Anticancer Activity AssessmentInvestigated triazole derivatives against cancer cell linesDemonstrated enhanced cytotoxicity linked to structural modifications
Plant Growth Regulation ResearchExplored effects of triazoles on plant growthSuggested potential for improving crop yields through hormonal modulation

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Letrozole analogs, such as those studied by , share the 1,2,4-triazole core but differ in substituents. Key examples include:

  • Compound 1c : 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
  • Compound 1h : 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
  • Compound 1k: 4-[2-(4-Dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile

These compounds demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D), with IC₅₀ values comparable to etoposide . In contrast, 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide lacks the aromatic benzonitrile group, which is critical for Letrozole’s aromatase inhibition. Instead, its butanamide chain may improve solubility or alter pharmacokinetics, though biological data are currently unavailable.

Table 1: Structural and Activity Comparison with Anticancer Analogs
Compound Triazole Substituent Key Functional Groups Notable Activity
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide 3-Amino Butanamide Not reported (experimental)
Letrozole Analogs (1c, 1h, 1k) Unsubstituted Benzonitrile, aryl groups IC₅₀: 0.1–5 µM (vs. breast cancer lines)

Comparison with Discontinued Analogues

lists 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide, an acetamide variant with a cyclopentyl group. The butanamide chain in 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide may address these limitations by offering enhanced conformational flexibility or reduced steric hindrance, though direct evidence is lacking.

Table 2: Comparison with Acetamide Analogue
Compound Amide Chain N-Substituent Status
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide Butanamide None Experimental
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide Acetamide Cyclopentyl Discontinued

Potential Antifungal Activity

The study’s fluorometric screening method identified an imidazolylindol-propanol compound with a MIC of 0.001 µg/mL against Candida albicans . The 3-amino group in our compound could theoretically enhance target binding (e.g., lanosterol 14α-demethylase), but this remains speculative without experimental validation.

Biological Activity

2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is C6H11N5O, with a molecular weight of approximately 171.19 g/mol. The compound features a butanamide group linked to a 3-amino-1H-1,2,4-triazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC6H11N5O
Molecular Weight171.19 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antifungal Activity

The triazole ring in 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is integral to its antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is vital for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.

Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. For instance, studies have shown that triazole-containing compounds can effectively inhibit strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. For example, compounds similar to 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide have demonstrated cytotoxic effects against several cancer cell lines. A notable study reported that triazole derivatives exhibited potent activity against human colorectal cancer cells (HCT116), with IC50 values significantly lower than standard chemotherapeutics .

Case Study: Anticancer Activity
A series of 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer potential. One derivative showed an IC50 of 0.43 µM against HCT116 cells, indicating strong potency compared to traditional agents like Melampomagnolide B (IC50 = 4.93 µM) . These findings suggest that the incorporation of the triazole moiety enhances the anticancer activity of these compounds.

The biological activity of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The triazole group can bind to cytochrome P450 enzymes in fungi and cancer cells, inhibiting their function and leading to cell death.
  • Induction of Apoptosis : Some studies indicate that triazole derivatives can trigger apoptotic pathways in cancer cells by modulating key signaling proteins such as NF-kB .

Toxicological Profile

The safety profile of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide has been assessed in various studies. The LD50 values indicate moderate toxicity levels:

  • LD50 (oral) : Approximately 1100 mg/kg in rats.
  • LD50 (dermal) : Greater than 10000 mg/kg in rats .

These values suggest that while the compound exhibits biological activity, careful consideration must be given to its dosage and potential side effects in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.